3-Amino-2-methyl-1,1-diphenylpropan-2-ol

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The compound 3-amino-2-methyl-1,1-diphenylpropan-2-ol derives its IUPAC name through systematic analysis of its structural features:

- Parent chain : A three-carbon propane backbone (propan-2-ol).

- Substituents :

- Two phenyl groups at position 1 (1,1-diphenyl).

- A methyl group and a hydroxyl group at position 2.

- An amino group at position 3.

Comparative Analysis of CAS Registry Numbers (764597-32-2 vs. 33887-05-7)

Two CAS numbers are associated with this compound:

| CAS Number | Molecular Formula | Description |

|---|---|---|

| 764597-32-2 | C₁₆H₁₉NO | Free base form of this compound. |

| 33887-05-7 | C₁₆H₂₀ClNO | Hydrochloride salt (this compound hydrochloride). |

The distinction arises from the protonation state: 33887-05-7 includes a chloride counterion, while 764597-32-2 represents the neutral amine.

Molecular Geometry and Conformational Analysis

The compound exhibits a tetrahedral geometry at the chiral carbon (C2), with bond angles approximating 109.5°. Key structural features include:

- Steric hindrance : Bulky phenyl groups restrict free rotation around the C1–C2 bond.

- Hydrogen bonding : The hydroxyl and amino groups participate in intramolecular hydrogen bonding, stabilizing specific conformers.

Computational studies reveal two dominant conformers:

Crystallographic Characterization Challenges

Crystallizing this compound presents challenges due to:

- Non-planar structure : Bulky substituents disrupt lattice formation.

- Polymorphism : Multiple hydrogen-bonding patterns (e.g., O–H⋯N vs. N–H⋯O) lead to varied crystal packing.

- Hybrid functional groups : Competing interactions between polar (-OH, -NH₂) and nonpolar (phenyl, methyl) moieties complicate unit cell symmetry.

X-ray diffraction data for the hydrochloride salt (33887-05-7) reveals a monoclinic crystal system with space group P2₁, whereas the free base remains poorly characterized crystallographically.

Properties

IUPAC Name |

3-amino-2-methyl-1,1-diphenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(18,12-17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,18H,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGIMRRECBCCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-2-methyl-1,1-diphenylpropan-2-ol (CAS No. 764597-32-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

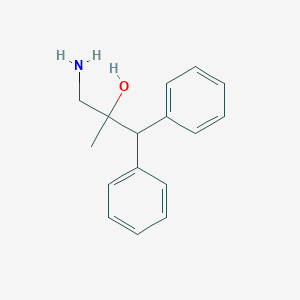

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H19NO

- Molecular Weight : 255.33 g/mol

1. Anticancer Potential

Research indicates that derivatives of this compound may exhibit anticancer properties. The benzodiazepine framework allows for structural modifications that enhance biological activity and selectivity against various cancer types. Studies have shown promising results in targeting specific cancer cell lines, suggesting a potential role in cancer therapeutics.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Its derivatives have demonstrated significant activity against both bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents. The unique structural features contribute to its efficacy in combating infections.

3. Neuropharmacological Effects

Similar compounds have been known to interact with neurotransmitter receptors in the central nervous system. Preliminary studies suggest that this compound may function as an antagonist or modulator at these sites, potentially influencing mood and cognitive functions .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, affecting neuronal signaling.

- Metabolic Pathways : It may influence metabolic processes due to its structural similarities with other biologically active compounds.

- Pharmacokinetics : Like many similar compounds, it may undergo significant first-pass metabolism, impacting its bioavailability and therapeutic effectiveness .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of 3-amino derivatives against breast cancer cells showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Amino Derivative A | 5.0 | Apoptosis induction |

| 3-Amino Derivative B | 10.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Candida albicans revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics.

| Microorganism | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 4 | Methicillin |

| Candida albicans | 8 | Fluconazole |

Scientific Research Applications

It appears there may be a typo in your request, as the compound you've named "3-Amino-2-methyl-1,1-diphenylpropan-2 -ol" does not align with the search results. The correct name seems to be "3-Amino-2-methyl-1,1-diphenylpropan-1 -ol" (also called 3-amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride when in its hydrochloride salt form) .

Here's a detailed overview of the scientific research applications of 3-Amino-2-methyl-1,1-diphenylpropan-1-ol:

Scientific Research Applications

3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride is utilized in scientific research across various disciplines, including chemistry, biology, and medicine. It is also used in industrial applications for the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Chemistry

- Building Block: It serves as a fundamental building block in the synthesis of more complex molecules.

- Reagent: It functions as a reagent in diverse organic reactions.

Biology

- Biological Activity Studies: Researchers investigate its potential biological activities, such as its effects on cellular processes and enzyme functions.

Medicine

- Therapeutic Potential: Research explores its potential therapeutic applications, including its role in drug development and its effects on specific biological targets.

Industry

- Specialty Chemicals: Used in the production of specialty chemicals.

- Pharmaceutical Intermediate: Acts as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

3-Amino-2-methyl-1,1-diphenylpropan-1-ol hydrochloride undergoes several chemical reactions:

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: Reduction reactions can further modify the amino or hydroxyl group. Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

The specific products formed depend on the reaction conditions and reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities among related compounds:

Key Observations :

- Amino Group Variations: The presence of primary (-NH₂), secondary (-NHCH₃), or tertiary (-N(CH₂CH₃)₂) amines influences solubility and receptor-binding affinity. Methylation (as in the hydrochloride derivative) enhances stability and bioavailability .

- Hydroxyl Position: Primary alcohols (e.g., 3-Amino-2-benzylpropan-1-ol) exhibit different hydrogen-bonding capabilities compared to secondary alcohols, affecting reactivity .

Physicochemical Properties

Table: Comparative Physicochemical Data

Insights :

- Lipophilicity: Compounds with tertiary amines (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit lower density (0.875 g/cm³) and higher volatility (flash point: 73.9°C), making them suitable for liquid-phase reactions .

- Thermal Stability : Tetraphenyl derivatives show higher melting points (133–135°C) due to crystalline packing from aromatic stacking .

Preparation Methods

Conventional Synthetic Routes

The traditional synthesis of 3-amino-2-methyl-1,1-diphenylpropan-2-ol often involves the nucleophilic substitution reaction between an amine and a chlorinated alcohol derivative.

-

- 3,3-Diphenyl-N-methylpropylamine (amine component)

- 1-Chloro-2-methyl-2-propanol (chlorinated alcohol)

-

- Refluxing in xylene solvent without a catalyst

- The reaction typically proceeds by nucleophilic substitution where the amine attacks the chlorohydrin to form the amino alcohol product

-

- Only about 50% of the amine participates in the reaction; the remainder precipitates as the amine hydrochloride salt, requiring recovery and neutralization steps

- High boiling point of xylene (135–140 °C) leads to prolonged distillation times and potential degradation of the product

- Additional purification steps such as column chromatography are often necessary to achieve high purity

This method, while established, suffers from low yield and inefficiency, making it less suitable for large-scale industrial production.

Improved Base-Catalyzed Preparation Method

A significant advancement over the conventional method was disclosed in a Korean patent (KR100638171B1), which introduces the use of a base catalyst to improve yield and simplify the process.

-

- Use of base catalysts such as sodium hydroxide, potassium hydroxide, or alkoxides (e.g., sodium methoxide, sodium ethoxide)

- The base catalyzes the nucleophilic substitution between 3,3-diphenyl-N-methylpropylamine and 1-chloro-2-methyl-2-propanol

- The reaction proceeds under milder conditions with improved conversion efficiency

-

- Higher yield of this compound without the need for extensive purification

- Reduced formation of amine hydrochloride salt byproduct, minimizing recovery steps

- Lower cost and time savings due to elimination of column chromatography and simplified work-up

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3,3-Diphenyl-N-methylpropylamine | 1-Chloro-2-methyl-2-propanol | NaOH or KOH | Xylene or alternative | Reflux or mild heating | >80% (improved) | No catalyst in previous method; base catalyst enhances yield and purity |

This method represents a scalable and economically feasible route for industrial production.

Reductive Amination Approach

Another synthetic strategy involves reductive amination of the corresponding ketone precursor:

-

- Starting from 2-methyl-1,1-diphenylpropan-2-one (a ketone)

- Reacted with ammonia or a primary amine source

- Reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the imine intermediate to the amino alcohol

-

- Direct introduction of the amino group at the carbonyl carbon

- Potential for high selectivity and purity of the product

-

- Requires careful control of reducing agent and reaction conditions to avoid over-reduction or side reactions

- Followed by conversion to hydrochloride salt via treatment with hydrochloric acid for stability and handling

This method is commonly used in laboratory synthesis and can be adapted for industrial scale with optimization.

Comparative Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Nucleophilic Substitution | 3,3-Diphenyl-N-methylpropylamine + 1-chloro-2-methyl-2-propanol | Reflux in xylene, no catalyst | ~50 | Simple reaction setup | Low yield, byproduct formation, requires purification |

| Base-Catalyzed Substitution (Improved) | Same as above | Base catalyst (NaOH, KOH) | >80 | Higher yield, no chromatography needed | Requires base handling |

| Reductive Amination | 2-Methyl-1,1-diphenylpropan-2-one + NH3/amine | Reducing agent (NaBH4, LiAlH4) | Variable | Direct amine introduction | Sensitive reagents, requires optimization |

| Organometallic Route | Amino esters + Phenylmagnesium bromide | Grignard reaction, Pd/C catalysis | Moderate | Useful for complex derivatives | Costly, multi-step, difficult scale-up |

Research Findings and Industrial Relevance

The base-catalyzed method has been patented and demonstrated to be superior in terms of yield and process simplicity, making it the preferred industrial route for producing this compound, especially as a key intermediate for lercanidipine synthesis.

Reductive amination remains a valuable laboratory method for preparing this compound and related analogs, allowing for structural modifications and exploration of biological activity.

The choice of method depends on scale, cost considerations, and purity requirements, with the base-catalyzed substitution method offering the best balance for commercial production.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic substitution or reductive amination. Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps to prevent side reactions), solvent selection (polar aprotic solvents like DMF for SN2 reactions), and stoichiometric ratios of precursors like diphenyl ketones and methylamine derivatives. Reaction progress should be monitored via TLC or HPLC, and purification may require column chromatography with gradient elution .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the presence of amino (-NH2), hydroxyl (-OH), and diphenyl groups. Key signals include a singlet for the methyl group (~1.2 ppm) and aromatic protons (6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z calculated for C16H19NO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .

Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental settings?

- Methodological Answer : The compound’s amphiphilic nature (due to -OH and aromatic groups) allows solubility in polar solvents (ethanol, DMSO) but limited aqueous solubility. Stability is pH-dependent: under acidic conditions, protonation of the amino group enhances solubility but may lead to salt formation. Storage at -20°C under inert atmosphere (N2/Ar) prevents oxidation .

Advanced Research Questions

Q. How can researchers mitigate instability issues during the synthesis and storage of this compound?

- Methodological Answer : Instability arises from steric strain between the methyl and diphenyl groups. Strategies include:

- Inert Conditions : Use Schlenk lines for air-sensitive steps to prevent oxidation.

- Lyophilization : Freeze-drying the final product minimizes hydrolytic degradation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to storage solutions .

Q. What experimental designs are recommended for evaluating the biological activity of this compound in receptor-binding studies?

- Methodological Answer :

- Radioligand Assays : Use tritiated analogs to measure binding affinity (Kd) for targets like G-protein-coupled receptors. Include negative controls (e.g., excess unlabeled ligand) to assess non-specific binding.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values.

- Molecular Dynamics Simulations : Model interactions with receptor active sites to guide structural optimization .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or enantiomeric impurities. Solutions include:

- Chiral HPLC : Verify enantiopurity (e.g., Chiralpak AD-H column).

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assays) and replicate studies across independent labs.

- Meta-Analysis : Use tools like PRISMA to systematically compare published data .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C or Raney Ni for reductive amination steps (5–10% catalyst loading).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve regioselectivity.

- In Situ Monitoring : FTIR tracks intermediate formation (e.g., imine peaks at ~1650 cm⁻¹) to terminate reactions at optimal conversion .

Q. How can mechanistic studies elucidate the interactions of this compound with metabolic enzymes?

- Methodological Answer :

- Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using liver microsomes.

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 substrate BFC) to assess isoform-specific inhibition.

- Metabolite Profiling : LC-MS/MS identifies oxidation products (e.g., hydroxylation at the methyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.